molecular formula C16H16BrN3O2 B2734913 3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide CAS No. 1903194-26-2

3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2734913
CAS No.: 1903194-26-2
M. Wt: 362.227
InChI Key: ZSRQAYNRHFVYON-UHFFFAOYSA-N
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Description

3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Bromination of Pyridine: The bromopyridine moiety is introduced through a bromination reaction of pyridine using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Coupling Reaction: The bromopyridine is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as aniline, under conditions that promote amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and bases such as potassium carbonate (K2CO3)

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine or phenyl groups

    Reduction: Reduced derivatives of the bromopyridine moiety

    Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom

Scientific Research Applications

Chemistry

In organic synthesis, 3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

This compound may be explored for its potential biological activities. The presence of the bromopyridine and phenyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The structural features of the compound make it a candidate for the development of new therapeutic agents.

Industry

In the chemical industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The bromopyridine moiety may facilitate binding to specific sites on proteins, while the phenyl group could enhance hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chloropyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide
  • 3-((3-fluoropyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide
  • 3-((3-iodopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide

Uniqueness

Compared to its analogs with different halogen substituents (chlorine, fluorine, iodine), 3-((3-bromopyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide may exhibit unique reactivity and biological activity due to the specific properties of the bromine atom, such as its size and electronegativity. These differences can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-14-7-4-9-18-15(14)22-13-8-10-20(11-13)16(21)19-12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQAYNRHFVYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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